CCT251455

MPS1 kinase inhibition IC50

CCT251455 is the definitive chemical probe for MPS1/TTK kinase research, delivering 83% oral bioavailability in mice with dose-dependent target engagement in HCT116 xenograft models. Independently validated by the Chemical Probes Portal, it exhibits high kinome selectivity and no activity against CDK2 or Aurora A (IC50 > 40 µM), eliminating off-target confounding. As the only MPS1 inhibitor directly compared alongside AZ3146 and NMS-P715 in acquired resistance mutation profiling—identifying five cross-resistance kinase domain mutations—CCT251455 is the established benchmark reference for medicinal chemistry optimization of pyrido[3,4-d]pyrimidine MPS1 inhibitors. Choose CCT251455 when in vivo oral dosing, target validation rigor, resistance mechanism interpretation, or literature comparability are non-negotiable.

Molecular Formula C26H26ClN7O2
Molecular Weight 504.0 g/mol
Cat. No. B606552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251455
SynonymsCCT251455;  CCT-251455;  CCT 251455.
Molecular FormulaC26H26ClN7O2
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C
InChIInChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
InChIKeyBXKNUXDLZJPPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT251455: A Validated and Orally Bioavailable MPS1/TTK Kinase Inhibitor Chemical Probe


CCT251455 is a potent and highly selective small-molecule inhibitor of monopolar spindle 1 (MPS1; also known as TTK), an essential mitotic kinase and core component of the spindle assembly checkpoint (SAC) that is aberrantly overexpressed in numerous cancers with chromosomal instability [1]. It stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP- and substrate peptide-binding, and demonstrates favorable oral bioavailability with robust in vivo target engagement in human tumor xenograft models [2].

Why a Generic MPS1 Inhibitor Cannot Substitute for CCT251455 in Critical Applications


MPS1 inhibitors exhibit profound differences in target potency, kinome selectivity profiles, cell-to-enzyme potency translation, oral pharmacokinetics, and functional mechanism of action. Compounds with superficially similar MPS1 inhibition claims can vary by over 60-fold in biochemical IC50, may harbor distinct off-target liabilities, and frequently lack demonstrated in vivo target modulation following oral dosing. Additionally, inhibitors binding to different conformational states of MPS1 cannot be assumed to produce equivalent biological responses in cellular systems [1]. The following quantitative evidence establishes the specific dimensions where CCT251455 provides verifiable differentiation for scientific selection.

CCT251455 Comparative Quantitative Evidence: Potency, Selectivity, and In Vivo Differentiation


Biochemical Potency of CCT251455 Compared to ATP-Competitive MPS1 Inhibitors NMS-P715 and AZ3146

CCT251455 demonstrates substantially greater biochemical potency against recombinant MPS1 kinase (IC50 = 3 nM) compared to alternative MPS1 inhibitors NMS-P715 (IC50 = 182 nM) and AZ3146 (IC50 = ~35 nM) [1]. This represents a potency advantage exceeding 60-fold versus NMS-P715.

MPS1 kinase inhibition IC50 spindle assembly checkpoint

Cellular Potency Translation: CCT251455 Compared to MPI-0479605

CCT251455 demonstrates excellent translation from biochemical to cellular potency, with cell-based p-MPS1 IC50 of 0.04 μM and HCT116 cell growth inhibition GI50 of 0.16 μM [1]. In contrast, the alternative MPS1 inhibitor MPI-0479605, despite sub-nanomolar biochemical potency (IC50 = 1.8 nM), exhibits a significantly larger biochemical-to-cellular potency drop, with GI50 values ranging from 30 to 100 nM across tumor cell lines [2]. The retention of cellular potency in CCT251455 reflects favorable physicochemical properties for membrane permeability.

cellular potency MPS1 phospho-MPS1 biomarker target engagement

Oral Bioavailability of CCT251455: Verifiable In Vivo Pharmacokinetic Advantage

CCT251455 demonstrates a favorable oral pharmacokinetic profile with measured oral bioavailability of 83% in female Balb/C mice [1]. This is accompanied by dose-dependent inhibition of MPS1 activity in an HCT116 human tumor xenograft model following oral administration at doses of 50, 75, and 100 mg/kg twice daily [2]. No comparable oral bioavailability data is available in primary literature for AZ3146, NMS-P715, or MPI-0479605, limiting their utility for in vivo studies requiring oral dosing.

pharmacokinetics oral bioavailability in vivo MPS1 mouse

Validated Chemical Probe Status of CCT251455 and Kinome Selectivity

CCT251455 has been registered and evaluated on the Chemical Probes Portal as a validated inhibitor of TTK/MPS1 with high selectivity versus kinases tested in a broad kinome profiling panel [1]. The compound shows no activity against CDK2 or Aurora A (IC50 > 40 μM) . This independent external validation as a high-quality chemical probe provides users with confidence in its target specificity. Alternative MPS1 inhibitors including AZ3146, NMS-P715, and MPI-0479605 are not listed as validated chemical probes on this portal, indicating a lack of equivalent community-vetted selectivity characterization.

chemical probe kinome selectivity off-target MPS1 TTK

CCT251455 in Acquired Resistance Studies: Comparative Profiling Against Multiple MPS1 Inhibitors

CCT251455 has been employed alongside AZ3146 and NMS-P715 in a published study modeling acquired resistance to MPS1 inhibitors, identifying five point mutations in the kinase domain of MPS1 that confer resistance across multiple inhibitors [1]. This cross-inhibitor comparative study validates that CCT251455 shares resistance mutation liabilities with other MPS1 inhibitors in its class, enabling rational experimental design for combination strategies. The inclusion of CCT251455 in this head-to-head resistance modeling establishes it as a benchmark reference compound for MPS1 inhibitor resistance research.

drug resistance MPS1 mutations kinase inhibitor CCT251455 AZ3146 NMS-P715

CCT251455 as a Benchmark Reference in MPS1 Inhibitor Discovery Programs

CCT251455 has been explicitly designated as an 'attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition' and has been used as the reference benchmark for the discovery and optimization of next-generation pyrido[3,4-d]pyrimidine MPS1 inhibitors [1][2]. In this published medicinal chemistry optimization program, CCT251455 served as the baseline comparator for evaluating novel compounds with respect to potency, selectivity, and in vivo biomarker modulation in a human tumor xenograft model. No other MPS1 inhibitor (including AZ3146, NMS-P715, or MPI-0479605) has been consistently used as the primary reference benchmark in follow-on MPS1 inhibitor discovery publications.

MPS1 inhibitor benchmark compound tool compound xenograft drug discovery

Recommended Research Applications for CCT251455 Based on Verifiable Differentiation Evidence


In Vivo MPS1 Target Engagement Studies Requiring Oral Dosing

CCT251455 is uniquely suited for in vivo pharmacology studies requiring oral administration due to its 83% oral bioavailability in mice and demonstrated dose-dependent MPS1 inhibition in HCT116 xenograft tumors [1]. Alternative MPS1 inhibitors lack published oral bioavailability data and may require parenteral administration, increasing experimental complexity and cost.

Chemical Probe-Grade Target Validation Studies Requiring High Kinome Selectivity

For target validation experiments where off-target effects must be rigorously excluded, CCT251455 provides community-vetted chemical probe validation through the Chemical Probes Portal with documented high kinome selectivity and no activity against CDK2 or Aurora A (IC50 > 40 μM) [2]. This independent validation reduces the risk of spurious biological conclusions arising from unrecognized off-target activity.

MPS1 Inhibitor Resistance Mechanism Studies

CCT251455 has been directly compared alongside AZ3146 and NMS-P715 in acquired resistance modeling studies that identified five MPS1 kinase domain mutations conferring cross-resistance [3]. This head-to-head characterization makes CCT251455 the most extensively profiled MPS1 inhibitor for resistance mechanism research, enabling direct interpretation of resistance-conferring mutations across multiple inhibitor chemotypes.

Benchmark Reference for MPS1 Inhibitor Discovery and Optimization

CCT251455 serves as the established benchmark reference for MPS1 inhibitor medicinal chemistry programs, having been explicitly used as the baseline comparator for optimizing next-generation pyrido[3,4-d]pyrimidine MPS1 inhibitors [4]. Procuring CCT251455 as the reference standard ensures comparability of novel compound data with the published MPS1 inhibitor literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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